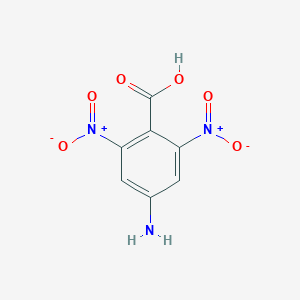

4-Amino-2,6-Dinitrobenzoesäure

Übersicht

Beschreibung

4-Amino-2,6-dinitrobenzoic acid is an organic compound with the molecular formula C7H5N3O6 It is a derivative of benzoic acid, characterized by the presence of amino and nitro functional groups

Wissenschaftliche Forschungsanwendungen

4-Amino-2,6-dinitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

It’s structurally similar compound, 2,4-dinitrobenzoic acid, has been used as a reactant in decarboxylative c-n cross-coupling reactions .

Mode of Action

It’s structurally similar compound, 2,4-dinitrobenzoic acid, has been used to synthesize zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction .

Biochemical Pathways

It has been reported that a compound with a similar structure, 2,4,6-trinitrotoluene (tnt), undergoes biodegradation, during which 4-amino-2,6-dinitrobenzoic acid is produced .

Biochemische Analyse

Biochemical Properties

It has been identified as a transient product in the cometabolic degradation of 2,4,6-trinitrotoluene (TNT) by the bacterium Mycobacterium vaccae . This suggests that 4-Amino-2,6-dinitrobenzoic acid may interact with certain enzymes or proteins involved in this degradation process.

Cellular Effects

In a study involving Mycobacterium vaccae, 4-Amino-2,6-dinitrobenzoic acid was produced during the cometabolic process of TNT degradation . During this process, a portion of the radiolabel from TNT was incorporated into the cellular lipid fraction, suggesting that 4-Amino-2,6-dinitrobenzoic acid may influence cellular metabolism .

Molecular Mechanism

Its formation during the degradation of TNT suggests it may be involved in nitroreduction, a common biochemical reaction in the degradation of nitroaromatic compounds .

Temporal Effects in Laboratory Settings

Its transient production during TNT degradation suggests that it may be unstable or rapidly metabolized in biological systems .

Metabolic Pathways

The metabolic pathways involving 4-Amino-2,6-dinitrobenzoic acid are not well-characterized. Its formation during TNT degradation suggests it may be part of the metabolic pathway for nitroaromatic compounds .

Vorbereitungsmethoden

The synthesis of 4-Amino-2,6-dinitrobenzoic acid typically involves nitration and amination reactions. One common method starts with the nitration of benzoic acid to form 2,6-dinitrobenzoic acid. This intermediate is then subjected to a reduction reaction to introduce the amino group, resulting in the formation of 4-Amino-2,6-dinitrobenzoic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Amino-2,6-dinitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds with different properties.

Substitution: The amino and nitro groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation

Vergleich Mit ähnlichen Verbindungen

4-Amino-2,6-dinitrobenzoic acid can be compared with other similar compounds, such as:

2,4-Dinitrobenzoic acid: Similar in structure but lacks the amino group, leading to different chemical and biological properties.

4-Amino-3-nitrobenzoic acid: Has one less nitro group, resulting in different reactivity and applications.

2-Amino-4,6-dinitrobenzoic acid: Similar in having both amino and nitro groups but with different positions, affecting its chemical behavior .

These comparisons highlight the unique properties of 4-Amino-2,6-dinitrobenzoic acid, making it a valuable compound for various research and industrial applications.

Eigenschaften

IUPAC Name |

4-amino-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBPUPBLMZFYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921293 | |

| Record name | 4-Amino-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114168-48-8 | |

| Record name | 4-Amino-2,6-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114168488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,6-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O22WEX3KL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How potent is 4-Amino-2,6-dinitrobenzoic acid as a mutagen compared to other similar compounds?

A1: Research suggests that 4-Amino-2,6-dinitrobenzoic acid is considerably less mutagenic than 2,4,6-Trinitrobenzoic acid, another breakdown product often found alongside it. In Salmonella/microsome assays using TA98 and TA100 strains, 4-Amino-2,6-dinitrobenzoic acid exhibited mutagenicity levels approximately 1-3 orders of magnitude lower than 2,4,6-Trinitrobenzoic acid. []

Q2: Does 4-Amino-2,6-dinitrobenzoic acid pose a risk to human health?

A2: While further research is necessary, 4-Amino-2,6-dinitrobenzoic acid displayed positive results in micronucleus assays using human hepatoma cells (HepG2). [] This indicates potential genotoxicity and raises concerns about possible cancer risks associated with environmental exposure to this compound. Further research into its long-term effects and potential for human exposure is needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

![2-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B47517.png)